

Org 25935 small therapeutic range and dose optimization

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Compound of Interest

Compound Name: Org 25935

Cat. No.: B1677470

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Technical Support Center: Org 25935

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Org 25935**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on its narrow therapeutic range and dose optimization.

Troubleshooting Guides and FAQs

Q1: We are observing significant central nervous system (CNS) depressive effects in our animal models at doses intended to be therapeutic. How can we mitigate this?

A1: This is a known challenge with **Org 25935**, as it has a narrow therapeutic window.^[1] CNS-depressive effects, such as sedation, have been observed, particularly in certain animal strains like Alko-Alcohol (AA) rats.^[1]

Troubleshooting Steps:

- **Dose Titration:** Initiate experiments with a lower dose and gradually titrate upwards. A dose of 3 mg/kg (i.p.) in Wistar rats was found to have minimal effect on ethanol consumption, while 6 mg/kg showed a significant reduction.^{[1][2]} Doses of 1.5 mg/kg, 3 mg/kg, and 6 mg/kg have been explored in rats.^[3]

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate plasma and brain concentrations of **Org 25935** with both the desired therapeutic effect and the observed side effects. This can help in designing a dosing regimen that maintains the compound within its therapeutic window.
- Animal Strain Consideration: Be aware that the neurobehavioral effects of **Org 25935** can differ between strains.^[1] If using a strain known to be sensitive, consider using a more robust strain or adjusting the dose accordingly.
- Behavioral Monitoring: Implement a detailed behavioral monitoring protocol to systematically score CNS-depressive effects. This will allow for a more quantitative assessment of the side-effect profile at different doses.

Q2: What are the reported side effects of **Org 25935** in human clinical trials, and how were they managed?

A2: In human clinical trials for alcohol dependence and schizophrenia, **Org 25935** was generally well-tolerated, but some side effects were reported. The most common side effects included fatigue, dizziness, and transient visual events.^{[4][5][6]} In a study on healthy volunteers, a single 12 mg dose caused significantly more dizziness and drowsiness compared to placebo.^[7]

Management in Clinical Trials:

- Dose Flexibility: Clinical trials for schizophrenia utilized a flexible-dose design (e.g., 4-8 mg and 12-16 mg twice daily), allowing for dose adjustments based on tolerability.^{[5][8][9]}
- Monitoring: Close monitoring of adverse events was a standard part of the clinical trial protocols.

Q3: We are not observing the expected reduction in alcohol consumption in our rat model. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in animal models of alcohol consumption.

Troubleshooting Steps:

- **Dose and Administration Route:** Ensure the dose is within the effective range. Studies in Wistar rats have shown that a higher dose (6 mg/kg, i.p.) was effective in reducing alcohol intake, whereas a lower dose (3 mg/kg, i.p.) was not.^{[1][2]} The timing of administration is also crucial; in some studies, **Org 25935** was administered intraperitoneally approximately 40 minutes before access to ethanol.^{[3][10]}
- **Duration of Treatment:** The effect of **Org 25935** on ethanol intake may not be immediate. One study reported that the effect became evident after about 5 days of treatment and was sustained for up to 40 days.^[3]
- **Animal Model and Preference:** The baseline alcohol preference of the animals can influence the outcome. The effects have been demonstrated in rats with both high and low ethanol preference.^[10]
- **Drug Stability and Formulation:** Confirm the stability of your **Org 25935** solution. It has been dissolved in 0.9% NaCl for intraperitoneal injection.^[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for **Org 25935** from preclinical and clinical studies.

Table 1: Preclinical Dosing and Effects of **Org 25935** in Rats

Dose (mg/kg, i.p.)	Animal Strain	Observed Effect on Ethanol Intake	Other Observed Effects	Reference
1.5	Wistar	Reduced efficacy compared to higher doses	-	[3]
3	Wistar	No significant effect	Raises extracellular glycine levels by ~25%	[1][2]
6	Wistar	Significant reduction in intake and preference	Raises extracellular glycine levels by ~80%	[1][2][3]
10	Not Specified	Not Specified	Raises extracellular glycine levels by ~130%	[2]
Not Specified	Alko-Alcohol (AA)	Reduced ethanol and water intake	Strong CNS-depressive effects	[1]

Table 2: Human Clinical Trial Dosing of **Org 25935**

Indication	Dose	Dosing Regimen	Key Findings	Reference
Alcohol Dependence	12 mg	Twice a day	No significant benefit over placebo in preventing relapse.	[4] [6]
Schizophrenia (Negative Symptoms)	4-8 mg	Twice a day (flexible dose)	No significant difference from placebo in reducing negative symptoms.	[5] [8] [9]
Schizophrenia (Negative Symptoms)	12-16 mg	Twice a day (flexible dose)	No significant difference from placebo in reducing negative symptoms.	[5] [8] [9]
Cognitive Performance (Healthy Volunteers)	12 mg	Single dose	No improvement in learning or memory.	[7]

Experimental Protocols

1. Protocol for Assessing Ethanol Consumption in Rats (Two-Bottle Free-Choice Paradigm)

This protocol is based on methodologies described in studies investigating the effect of **Org 25935** on alcohol intake.[\[1\]](#)[\[3\]](#)[\[10\]](#)

Objective: To evaluate the effect of **Org 25935** on voluntary ethanol consumption.

Materials:

- Male Wistar rats
- **Org 25935**
- 0.9% NaCl (vehicle)
- Standard rat chow and water
- Drinking bottles (two per cage)
- Ethanol (e.g., 6% v/v solution)

Procedure:

- Acclimation and Baseline:
 - House rats individually.
 - Provide rats with continuous access to two bottles, one containing water and the other an ethanol solution (e.g., 6% v/v).
 - Measure fluid consumption daily for a baseline period (e.g., 1-2 weeks) to determine ethanol preference.
- Limited Access Paradigm:
 - Switch to a limited access schedule where fluids are available for a specific period each day (e.g., 2.5 hours).[2]
 - Continue to measure daily ethanol and water intake to establish a stable baseline under limited access conditions.
- Drug Administration:
 - Randomly assign rats to receive either **Org 25935** or vehicle.
 - Dissolve **Org 25935** in 0.9% NaCl.

- Administer the assigned treatment (e.g., 6 mg/kg **Org 25935** or vehicle) via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the limited access drinking session.^{[3][10]}
- Data Collection:
 - Measure the volume of ethanol and water consumed during the access period.
 - Calculate ethanol preference as (volume of ethanol consumed / total volume of fluid consumed) x 100.
 - Monitor animals for any adverse behavioral effects.
- Data Analysis:
 - Compare ethanol intake and preference between the **Org 25935**-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

2. Protocol for In Vivo Microdialysis to Measure Extracellular Glycine

This protocol is a generalized representation based on the use of microdialysis in studies of **Org 25935**.^{[2][11]}

Objective: To measure the effect of **Org 25935** on extracellular glycine levels in a specific brain region (e.g., nucleus accumbens or striatum).

Materials:

- Anesthetized or freely moving rats with a surgically implanted guide cannula.
- Microdialysis probes
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- HPLC system for glycine analysis

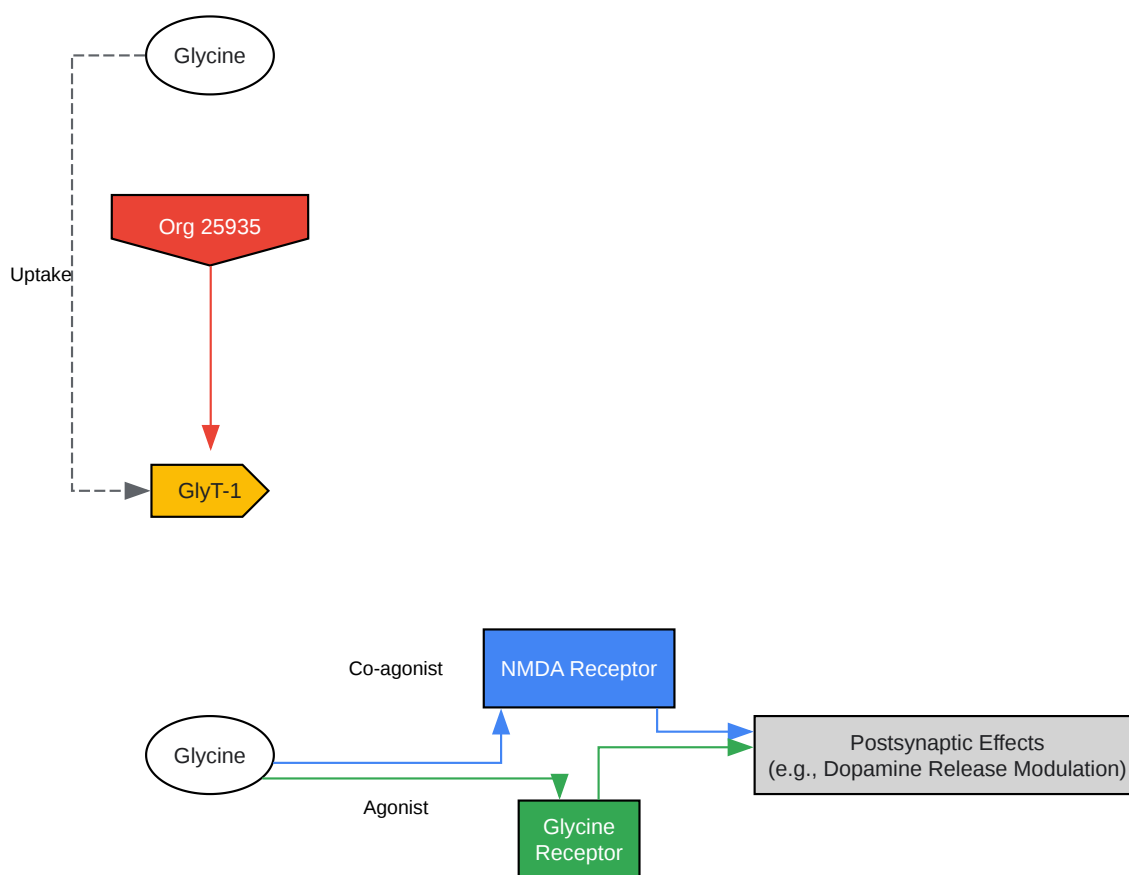
- **Org 25935** and vehicle

Procedure:

- Surgical Implantation:
 - Surgically implant a guide cannula targeting the brain region of interest under anesthesia.
 - Allow for a post-operative recovery period.
- Microdialysis Probe Insertion:
 - On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Probe Perfusion and Baseline Collection:
 - Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
 - Collect several baseline samples to ensure a stable glycine level.
- Drug Administration:
 - Administer **Org 25935** or vehicle (e.g., i.p. injection).
- Post-Dosing Sample Collection:
 - Continue collecting dialysate samples for a predetermined period post-administration to monitor changes in extracellular glycine levels.
- Sample Analysis:
 - Analyze the glycine concentration in the dialysate samples using HPLC.
- Data Analysis:

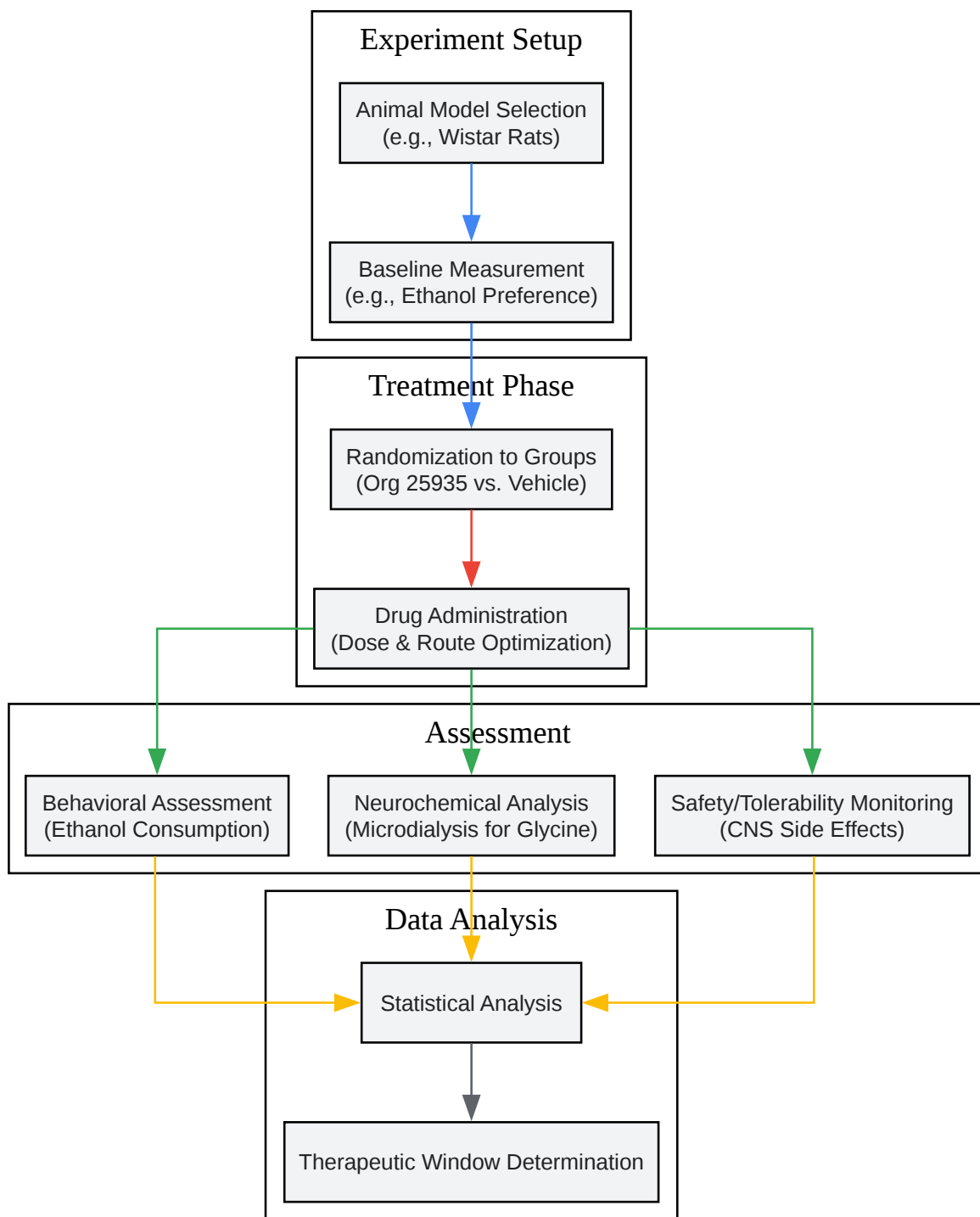
- Express the post-dosing glycine levels as a percentage of the baseline levels for each animal.
- Compare the changes in glycine levels between the **Org 25935** and vehicle groups.

Visualizations



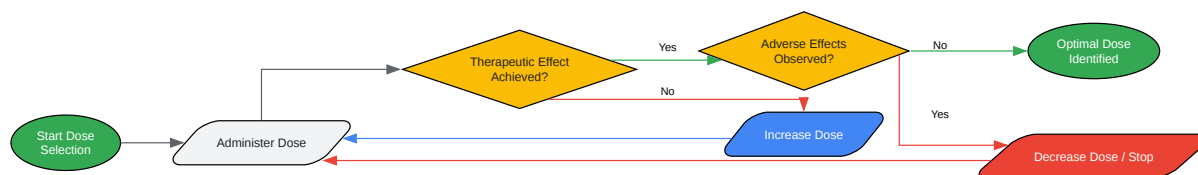
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Caption: Mechanism of action of **Org 25935**.



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Caption: Workflow for preclinical evaluation of **Org 25935**.



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Caption: Logical flow for dose optimization of **Org 25935**.

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